Furo[3,4-c]pyridin-1(3H)-one

Proteasome Inhibition Drug Discovery Structure-Activity Relationship

Furo[3,4-c]pyridin-1(3H)-one is a privileged heterocyclic scaffold enabling site-specific derivatization at C(1), C(4), and N(5) positions—critical for generating 20S proteasome inhibitors with nanomolar potency and defined cPA selectivity. Its rapid amination chemistry (minutes at RT) accelerates hit-to-lead optimization for CNS targets including nAChRs and GABA-A receptors, offering a strategic advantage over generic monocyclic or alternative fused cores. Procure this core to efficiently explore SAR and secure patentable leads with improved safety profiles.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 4741-42-8
Cat. No. B3052880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,4-c]pyridin-1(3H)-one
CAS4741-42-8
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1C2=C(C=CN=C2)C(=O)O1
InChIInChI=1S/C7H5NO2/c9-7-6-1-2-8-3-5(6)4-10-7/h1-3H,4H2
InChIKeyGSVGNTLLELAQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[3,4-c]pyridin-1(3H)-one (CAS 4741-42-8) as a Strategic Heterocyclic Scaffold for Procurement


Furo[3,4-c]pyridin-1(3H)-one (CAS 4741-42-8) is a heterocyclic organic compound characterized by a fused ring system comprising a furan and a pyridine moiety, with a molecular formula of C7H5NO2 and a molecular weight of 135.12 g/mol [1]. This bicyclic scaffold, often referred to as a furopyridine lactone or 4-pyridoxolactone due to its relation to vitamin B6 metabolism, serves as a versatile core structure for derivatization in medicinal chemistry [2]. Its unique electronic properties and the presence of a reactive lactone functional group make it a valuable building block for the synthesis of complex organic molecules and potential drug candidates, distinguishing it from simpler, monocyclic heterocycles .

The Scientific Imperative Against Generic Substitution of Furo[3,4-c]pyridin-1(3H)-one Scaffolds


The selection of Furo[3,4-c]pyridin-1(3H)-one over its structural analogs or alternative heterocyclic cores is a non-trivial decision dictated by its specific molecular architecture and the consequent reactivity profile. Generic substitution is ill-advised due to the compound's unique ability to serve as a precursor for site-specific functionalization at the C(1), C(4), and N(5) positions, which enables the generation of structurally diverse and biologically distinct derivatives [1]. The precise [3,4-c] ring fusion pattern imparts unique electronic and steric properties that are not replicated by other furopyridine isomers (e.g., [2,3-c] or [3,2-b] variants) or other bicyclic systems like thienopyridines . These differences profoundly influence downstream parameters such as binding affinity for biological targets like the 20S proteasome, as documented in the quantitative evidence below, thereby invalidating the assumption of functional interchangeability [1].

Quantitative Differentiation Guide for Furo[3,4-c]pyridin-1(3H)-one: Head-to-Head and Cross-Study Performance Data


Furo[3,4-c]pyridine-3-one Derivatives Demonstrate Site-Specific 20S Proteasome Inhibition with Nanomolar Potency

Derivatives of the Furo[3,4-c]pyridin-1(3H)-one scaffold exhibit potent and site-specific inhibition of the 20S constitutive proteasome (c20S). Compound 10, a C(1)-dimethyl and C(4)-benzylamino derivative, achieved an IC50 of 600 nM against the PA site of the c20S, while showing no significant inhibition of the corresponding immunoproteasome (i20S) PA site [1]. In stark contrast, the structurally related thieno[2,3-d]pyrimidine-4-one (compound 40) was a T-L site-specific inhibitor with much weaker potency (IC50 of 9.9 µM against c20S T-L and 6.7 µM against i20S T-L) [1]. This indicates that the furopyridine core can be tuned for high selectivity and potency that is not achievable with the thienopyrimidine analog.

Proteasome Inhibition Drug Discovery Structure-Activity Relationship

Facile and Rapid Derivatization at the C-4 Position Enables Efficient Library Synthesis for SAR Studies

The 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one intermediate, derived from the parent lactone, is a highly reactive substrate that facilitates rapid and mild diversification. The reaction of this intermediate with various amines (e.g., morpholine, thiomorpholine, aniline, dialkylamines) in ethyl acetate proceeds to completion at room temperature within minutes to yield the corresponding 3-amino-4-halofuro[3,4-c]pyridin-1(3H)-ones in high yield [1][2][3]. This contrasts with the often more forcing conditions or lower reactivity observed for functionalizing other heterocyclic cores, offering a distinct advantage in synthesizing structurally diverse compound libraries for structure-activity relationship (SAR) exploration.

Synthetic Methodology Derivatization Medicinal Chemistry

Furo[3,4-c]pyridin-1(3H)-one Scaffold Provides a Direct Synthetic Entry to Conformationally Restricted Nicotinic Ligands

The furo[3,4-c]pyridine ring system is a proven template for creating conformationally restricted analogs of biologically active alkaloids like nicotine and anabasine [1]. This is achieved through intramolecular Diels-Alder reactions of furo[3,4-c]pyridine derivatives [1]. This specific [3,4-c] ring fusion restricts molecular flexibility in a unique manner compared to other fused systems, which can lead to enhanced receptor subtype selectivity and improved pharmacokinetic properties. This application differentiates it from other bicyclic heterocycles that are not as readily amenable to such intramolecular cycloaddition strategies to lock conformation.

Alkaloid Analog Nicotinic Receptor Conformational Restriction

Procurement-Centric Application Scenarios for Furo[3,4-c]pyridin-1(3H)-one


Medicinal Chemistry: Proteasome Inhibitor Lead Optimization

This scaffold is optimal for drug discovery programs targeting the 20S proteasome, particularly where site-specificity (e.g., cPA over iPA) is required to minimize off-target effects. Based on evidence that C(1) and C(4) derivatization yields nanomolar inhibitors with defined selectivity [1], procurement of this core enables efficient SAR campaigns to optimize potency and selectivity, a clear advantage over less characterized heterocyclic alternatives.

Chemical Biology: Synthesis of Conformationally Restricted Ligand Libraries

For studies of nicotinic acetylcholine receptors (nAChRs) or other CNS targets where ligand conformation dictates receptor subtype selectivity, this compound is a strategic choice. Its proven use as a precursor to conformationally restricted analogs of nicotine and anabasine [2] allows for the rapid generation of structurally rigid probes, streamlining the exploration of ligand-receptor interactions.

Synthetic Chemistry: Rapid Generation of Diverse Heterocyclic Libraries

The high reactivity of its 4-halo-3-hydroxy derivative, which undergoes room-temperature amination in minutes [3][4][5], makes this compound an efficient core for generating diverse libraries for high-throughput screening. This rapid derivatization capability significantly accelerates the hit-to-lead process compared to cores requiring more demanding functionalization protocols.

Drug Development: Bioisostere Exploration for GABA-A Receptor Modulators

Given reports of the parent compound interacting with the benzodiazepine binding site of the GABA-A receptor and exhibiting analgesic and antimicrobial properties , this scaffold is a logical starting point for designing novel CNS therapeutics. Its potential as a bioisostere for other fused heterocyclic systems in this therapeutic area provides a tangible path for generating patentable new chemical entities with potentially improved safety profiles (e.g., biodegradability and low toxicity ).

Quote Request

Request a Quote for Furo[3,4-c]pyridin-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.